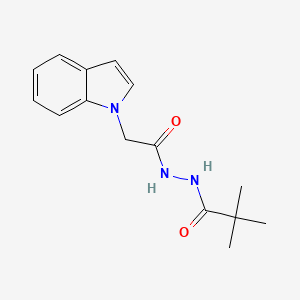

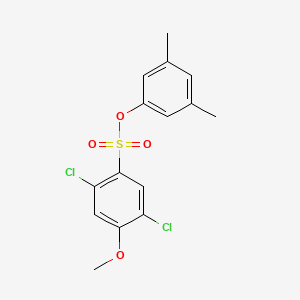

![molecular formula C12H7N3O6S B4627664 5-[(7-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627664.png)

5-[(7-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Übersicht

Beschreibung

The compound of interest is a derivative of pyrimidine, which is a significant class of heterocyclic aromatic organic compounds. Pyrimidine derivatives, including the one , have been extensively studied for their diverse chemical properties and potential applications in various fields of chemistry and biology.

Synthesis Analysis

The synthesis of pyrimidine derivatives, similar to the specified compound, involves strategic functionalization and cyclization reactions. For example, a study by Kinoshita et al. (1992) outlines the preparation of bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives through bromination processes, which could relate to the synthesis strategies for the compound (Kinoshita, Watanabe, Nakao, & Furukawa, 1992).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives plays a crucial role in determining their chemical reactivity and potential applications. A study by Sridhar and Ravikumar (2005) on a closely related compound provides insights into the importance of coplanarity between the nitro group and the benzene ring, which could be relevant to understanding the structural dynamics of the compound of interest (Sridhar & Ravikumar, 2005).

Chemical Reactions and Properties

Pyrimidine derivatives engage in various chemical reactions, reflecting their versatile chemical properties. Wan et al. (2023) discuss an unexpected cascade cyclization involving o-nitrochalcones, elemental sulfur, and guanidine, leading to benzo[4,5]thieno[3,2-d]pyrimidine derivatives with good yields, which may provide insights into the reactivity of the specified compound (Wan, Huang, Zhang, Wu, Wang, & Huang, 2023).

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

The chemical compound 5-[(7-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, due to its unique structural features, finds application in catalysis and organic synthesis. A study by Kheirabadi et al. (2016) highlighted its use in the efficient synthesis of pyrano[2,3-d]pyrimidines, demonstrating the role of a novel Ni(II) complex as a catalyst. This approach is noted for its environmental friendliness and high yields, showcasing the compound's utility in facilitating complex organic reactions (Kheirabadi et al., 2016).

Heterocyclic Compound Synthesis

Further exploring its applications in organic synthesis, research by Meshcheryakova et al. (2014) delved into the oxidation and isomerism of thietane-containing heterocycles. Their work emphasizes the compound's utility in synthesizing 1-oxothietan-3-yl- and 1,1-dioxothietan-3-yl derivatives, which are pivotal in studying the effects of substituents on the quality of final products. This research underscores the compound's significance in generating a variety of heterocyclic structures, enhancing our understanding of their chemical behavior (Meshcheryakova et al., 2014).

Antitumor and Antibacterial Agents

On the biomedical front, the compound serves as a precursor in the synthesis of novel heterocyclic compounds with potential antitumor and antibacterial activities. A study by Hafez et al. (2017) synthesized a series of derivatives showing significant activity against various cancer cell lines and bacterial strains. This research illustrates the compound's role in developing new therapeutics, highlighting its importance in medicinal chemistry (Hafez et al., 2017).

Organocatalysis

The compound also finds application in organocatalysis, as demonstrated by research focusing on the synthesis of isochromene pyrimidinedione derivatives. Hong et al. (2012) achieved synthesis with excellent diastereo- and enantioselectivities through a one-pot strategy. This work showcases the compound's utility in facilitating complex reactions under mild conditions, contributing to the field of green chemistry (Hong et al., 2012).

Framework Formation in Coordination Chemistry

In coordination chemistry, the compound aids in tuning the framework formation of silver(I) coordination architectures. Research by Zheng et al. (2003) explored the interaction of heterocyclic thioether ligands with silver(I), leading to various metal–organic structures. This study highlights the compound's versatility in generating diverse coordination complexes, which are of interest for their potential applications in catalysis and materials science (Zheng et al., 2003).

Eigenschaften

IUPAC Name |

5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O6S/c16-10-6(11(17)14-12(22)13-10)1-5-2-7(15(18)19)9-8(3-5)20-4-21-9/h1-3H,4H2,(H2,13,14,16,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNGXBXCFWIXLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC(=CC(=C2O1)[N+](=O)[O-])C=C3C(=O)NC(=S)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(7-Nitro-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 5-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4627585.png)

![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4627591.png)

![methyl 4-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4627603.png)

![N-(3,4-dichlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4627611.png)

![4-[3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-naphthyl]morpholine](/img/structure/B4627615.png)

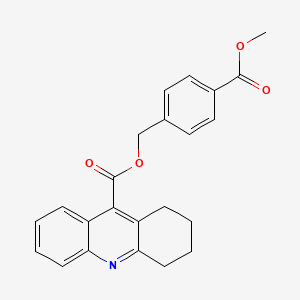

![methyl {4,8-dimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4627618.png)

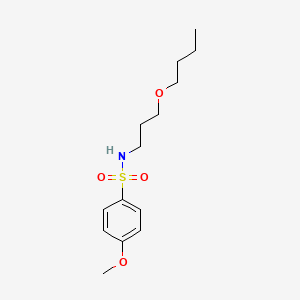

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4627653.png)

![3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid](/img/structure/B4627658.png)

![1-[(dimethylamino)sulfonyl]-N-(3-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4627670.png)